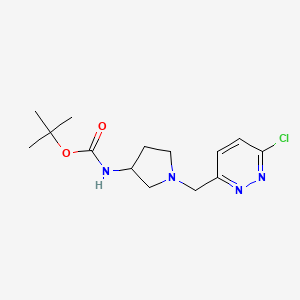

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a 6-chloropyridazine-methyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₃H₁₉ClN₄O₂, with a molecular weight of 298.77 g/mol (based on stereoisomer data) . The compound’s structure combines a nitrogen-rich heterocyclic system (pyridazine) with a conformationally flexible pyrrolidine ring, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C14H21ClN4O2 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-6-7-19(8-10)9-11-4-5-12(15)18-17-11/h4-5,10H,6-9H2,1-3H3,(H,16,20) |

InChI Key |

URCYLEPGEDLUET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis will produce the corresponding amine and carbon dioxide .

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Modifications

Compound A : (S)-tert-Butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate

- Key Difference : Stereospecific (S)-configuration at the pyrrolidine ring.

- Molecular Formula : C₁₃H₁₉ClN₄O₂.

- Molecular Weight : 298.77 g/mol .

- Implications : Stereochemistry may enhance target binding selectivity in chiral environments (e.g., enzyme active sites).

Compound B : Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

Analogues with Heterocyclic Modifications

Compound C : Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate

- Key Difference : Pyridazine replaced with pyrimidine (additional nitrogen at position 2).

- Molecular Formula : C₁₄H₂₀ClN₄O₂.

- Molecular Weight : 320.79 g/mol .

- Implications : Pyrimidine’s electronic properties (two meta-positioned nitrogens) may alter hydrogen-bonding interactions compared to pyridazine.

Compound D : tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Analogues with Aromatic Substituent Variations

Compound E : (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

- Key Difference : 6-Chloropyridazine-methyl replaced with 4-chlorobenzyl.

- Molecular Formula : C₁₆H₂₃ClN₂O₂.

- Molecular Weight : 310.82 g/mol .

Compound F : TERT-BUTYL ((6-CHLOROPYRIDIN-3-YL)METHYL)CARBAMATE

Comparative Data Table

Research Findings and Implications

Pyrrolidine’s smaller ring may favor interactions with sterically constrained targets.

Heterocycle Electronic Effects :

- Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (Compound C) or pyridine (Compound D). This impacts dipole moments and hydrogen-bonding capacity, critical for receptor binding .

Substituent Effects :

- Bromine (Compound D) increases molecular weight and may enhance hydrophobic interactions but could reduce solubility .

- Benzyl groups (Compound E) significantly boost lipophilicity, which may improve blood-brain barrier penetration but require formulation adjustments for solubility .

Stereochemistry :

- The (S)-isomer (Compound A) could exhibit enhanced enantioselective activity, underscoring the importance of chiral synthesis in drug development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate?

Answer: The synthesis typically involves coupling a tert-butyl carbamate precursor with a pyrrolidine derivative functionalized with a chloropyridazine group. A common approach includes:

- Step 1 : Reacting tert-butyl carbamate with 1-(6-chloropyridazin-3-yl)methylpyrrolidine under nucleophilic substitution or reductive amination conditions.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Key Considerations : - Solvent choice (e.g., THF or dichloromethane) impacts reaction efficiency.

- Catalysts like NaBH(OAc)₃ may enhance reductive amination yields .

Q. Q2. How is the molecular structure validated post-synthesis?

Answer: Structural confirmation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm), carbamate (δ ~155 ppm in ¹³C), and pyrrolidine/chloropyridazine moieties.

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 312.80 for C₁₄H₂₁ClN₄O₂) .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

Answer: Optimization strategies include:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during carbamate coupling.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling steps in chloropyridazine functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C | 62 | 92 |

| DMF, 0°C | 78 | 98 |

Q. Q4. What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

- Byproduct Formation : Scalable routes may require orthogonal protection of reactive sites (e.g., tert-butyl as a stable protecting group).

- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost efficiency .

- Reaction Monitoring : Use inline FTIR or HPLC to track intermediates and minimize impurities .

Mechanistic and Pharmacological Studies

Q. Q5. What is the hypothesized mechanism of action in biological systems?

Answer: While direct data is limited, analogous carbamates exhibit:

- Enzyme Inhibition : Binding to catalytic sites via hydrogen bonding (carbamate NH) and hydrophobic interactions (tert-butyl/pyrrolidine).

- Receptor Modulation : Chloropyridazine may act as a bioisostere for adenine in kinase inhibitors .

Experimental Validation : - Kinase Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, JAK2).

- Molecular Docking : Computational models predict binding poses in ATP-binding pockets .

Q. Q6. How do structural modifications influence bioactivity?

Answer:

- Chloropyridazine Replacement : Substituting with bromo or nitro groups alters steric/electronic profiles, affecting target affinity.

- Pyrrolidine Rigidity : Introducing sp³-hybridized carbons (e.g., cyclopropane) may enhance metabolic stability .

Case Study :

| Derivative | IC₅₀ (nM) | Selectivity (vs. off-targets) |

|---|---|---|

| 6-Chloro (parent) | 120 | Low |

| 6-Bromo | 85 | Moderate |

| 6-Nitro | 210 | High |

Stability and Handling

Q. Q7. What are the stability considerations for long-term storage?

Answer:

- Thermal Stability : Decomposition occurs >150°C; store at 2–8°C in amber vials.

- Moisture Sensitivity : Hydrolysis of the carbamate group is minimized under anhydrous conditions (use molecular sieves) .

- Light Sensitivity : Protect from UV exposure to prevent chloropyridazine degradation .

Q. Q8. How should researchers handle discrepancies in reported biological data?

Answer:

- Source Validation : Cross-check assays (e.g., cell-free vs. cell-based) and vendor purity (>95% by HPLC).

- Buffer Compatibility : Test solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Reproducibility : Use standardized protocols (e.g., ATP concentration in kinase assays) .

Computational and Analytical Methods

Q. Q9. Which computational tools predict reactivity or pharmacokinetics?

Answer:

- Reactivity : DFT calculations (Gaussian, ORCA) model carbamate hydrolysis pathways.

- ADMET Prediction : SwissADME or pkCSM estimate logP (∼2.1), bioavailability (~60%), and CYP450 interactions .

Case Study :

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.1 | 2.3 |

| Plasma Protein Binding | 85% | 82% |

Q. Q10. How are reaction intermediates characterized in multi-step syntheses?

Answer:

- In Situ Monitoring : ReactIR tracks carbonyl (∼1700 cm⁻¹) and amine (∼3300 cm⁻¹) groups.

- LC-MS/MS : Identifies transient intermediates (e.g., tert-butyl deprotection products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.